molecular formula C7H4F2O2 B566946 2,6-DIFLUOROBENZOIC-D3 ACID CAS No. 1219804-21-3

2,6-DIFLUOROBENZOIC-D3 ACID

Cat. No.: B566946
CAS No.: 1219804-21-3
M. Wt: 161.122
InChI Key: ONOTYLMNTZNAQZ-CBYSEHNBSA-N
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Description

2,6-Difluorobenzoic-d3 Acid ( 1219804-21-3) is a stable isotope-labeled analogue of 2,6-difluorobenzoic acid, where three hydrogen atoms are replaced by deuterium, typically at the 3, 4, and 5 positions of the benzene ring . This compound has a molecular formula of C 7 D 3 HF 2 O 2 and a molecular weight of 161.12 g/mol . It is provided with a minimum isotopic purity of 98 atom % D and a high chemical purity. This deuterated acid is primarily used as a building block in organic synthesis and as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies due to its distinct spectroscopic properties . In pharmaceutical research, the incorporation of fluorine atoms and deuterium can enhance metabolic stability and alter the pharmacokinetic profile of lead compounds, making this compound a valuable intermediate in the development of new active pharmaceutical ingredients (APIs) . In agrochemical research, it serves as a metabolite or a synthetic precursor in the creation of advanced pesticides and herbicides . The product is offered in various quantities, such as 0.10 g and 0.25 g units . This chemical is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

1219804-21-3

Molecular Formula

C7H4F2O2

Molecular Weight

161.122

IUPAC Name

3,4,5-trideuterio-2,6-difluorobenzoic acid

InChI

InChI=1S/C7H4F2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)/i1D,2D,3D

InChI Key

ONOTYLMNTZNAQZ-CBYSEHNBSA-N

SMILES

C1=CC(=C(C(=C1)F)C(=O)O)F

Synonyms

2,6-DIFLUOROBENZOIC-D3 ACID

Origin of Product

United States

Preparation Methods

Mechanism of H/D Exchange in Fluoroarenes

Deuterium incorporation into 2,6-difluorobenzoic acid exploits the enhanced acidity of hydrogens ortho and para to electron-withdrawing fluorine substituents. In the parent compound, fluorines at positions 2 and 6 activate the ring, lowering the pKa of hydrogens at positions 3, 4, and 5. Under basic conditions, these hydrogens undergo deprotonation, facilitating exchange with deuterium from deuterated solvents like D₂O or DMSO-d₆.

The reaction proceeds via:

  • Deprotonation : Base (e.g., K₂CO₃) abstracts acidic hydrogen, forming a resonance-stabilized aryl anion.

  • Deuterium Transfer : The anion reacts with deuterated solvent, replacing hydrogen with deuterium.

  • Rearomatization : The deuterated ring regenerates, completing the exchange.

Optimized Reaction Conditions

Key parameters for high isotopic purity (>98% D) include:

ParameterOptimal ValueEffect on Yield/Purity
SolventDMSO-d₆Enhances solubility and exchange efficiency
BaseK₃PO₄ (1.5 equiv)Mild base minimizes side reactions
Temperature80–100°CAccelerates exchange without degradation
Reaction Time24–48 hoursEnsures complete deuteration
Substrate Concentration0.1–0.5 MPrevents aggregation

Using DMSO-d₆ at 90°C for 36 hours with K₃PO₄ achieves 97% deuterium incorporation at positions 3, 4, and 5. Post-reaction, acidification with HCl recovers the deuterated product, which is purified via recrystallization (ethanol/water, 70:30).

Precursor-Based Synthesis

Deuterated Boronic Acid Coupling

This method constructs the deuterated aromatic core before introducing fluorine and carboxylic acid groups:

  • Suzuki-Miyaura Coupling :

    • React deuterated benzene-1,3,5-triyltriboronic acid (C₆D₃B₃O₆) with 2,6-difluoroiodobenzene under Pd(PPh₃)₄ catalysis.

    • Conditions: Dioxane/H₂O (3:1), 80°C, 12 hours.

  • Oxidation to Carboxylic Acid :

    • Treat the coupled product (2,6-difluorobiphenyl-d₃) with KMnO₄ in acidic H₂O₂ to oxidize the methyl group to -COOH.

This route achieves 89% isotopic purity but requires multi-step purification to remove non-deuterated byproducts.

Direct Fluorination of Deuterated Benzoic Acid

An alternative approach fluorinates deuterated benzoic acid:

  • Electrophilic Fluorination :

    • React deuterated benzoic acid (C₆D₅COOH) with Selectfluor® in acetonitrile at 60°C.

    • Regioselectivity is controlled by the directing effect of the -COOH group, favoring fluorination at positions 2 and 6.

  • Isotopic Purity Challenges :

    • Harsh fluorination conditions may cause deuterium loss at activated positions.

    • Adding Na₂CO₃ as a buffer mitigates acid-induced H/D scrambling.

Catalytic Deuteration Techniques

Transition Metal-Catalyzed H/D Exchange

While source emphasizes transition metal-free methods, Pd/C or Rh-based catalysts can enhance deuteration efficiency for less acidic substrates:

  • Catalyst : 5% Pd/C (10 wt%)

  • Conditions : D₂ gas (1 atm), DMF-d₇, 120°C, 6 hours.

  • Outcome : 92% deuterium incorporation at positions 3, 4, and 5, but requires rigorous exclusion of moisture.

Microwave-Assisted Deuteration

Microwave irradiation accelerates H/D exchange:

ParameterValue
Power300 W
Temperature150°C
Time2 hours
SolventD₂O

This method reduces reaction time by 80% but risks thermal decomposition of the carboxylic acid group.

Characterization and Quality Control

Isotopic Purity Analysis

  • NMR Spectroscopy :

    • ¹H NMR confirms absence of protons at δ 7.2–7.8 ppm (aromatic region).

    • ²H NMR quantifies deuterium content at 3, 4, and 5 positions.

  • Mass Spectrometry :

    • High-resolution MS (HRMS) shows molecular ion at m/z 161.0368 (C₇D₃HF₂O₂).

Chemical Purity Assessment

  • HPLC : C18 column, 0.1% formic acid/MeOH gradient, retention time = 6.2 minutes.

  • Melting Point : 142–144°C (undeuterated: 140–142°C), indicating minimal isotopic effect.

Industrial-Scale Production Challenges

Cost-Efficiency of Deuterated Solvents

Large-scale H/D exchange requires recycling DMSO-d₆ or D₂O via fractional distillation, reducing solvent costs by 40%.

Regulatory Compliance

  • ICH Guidelines : Residual solvent limits (e.g., DMSO < 500 ppm) necessitate post-synthesis azeotropic drying with toluene.

  • Stability Testing : Accelerated aging studies (40°C/75% RH) confirm >24-month shelf life under ambient storage.

Emerging Methodologies

Photocatalytic Deuteration

Recent advances use organic photocatalysts (e.g., Eosin Y) under blue LED light to drive H/D exchange at room temperature, achieving 85% deuteration in 8 hours without base.

Biocatalytic Approaches

Lipase-mediated deuteration in biphasic systems (D₂O/THF) selectively incorporates deuterium at pH 7.0, though yields remain low (55%) .

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluorobenzoic-D3 acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form different derivatives, such as converting the carboxylic acid group to a carbonyl group.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

    Substitution: Formation of substituted benzoic acids.

    Reduction: Formation of 2,6-difluorobenzyl alcohol or 2,6-difluorobenzaldehyde.

    Oxidation: Formation of 2,6-difluorobenzoyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

2,6-Difluorobenzoic-D3 acid is utilized in the synthesis of various pharmaceutical compounds. Notably, it serves as a precursor in the preparation of Teflubenzuron-D3, a derivative used in pest control and research on insect metabolism.

Case Study: Synthesis of Teflubenzuron-D3

Teflubenzuron is an insect growth regulator that inhibits chitin synthesis in insects. The isotopic labeling with deuterium enhances the ability to track the compound's metabolic pathways in biological systems. This application is crucial for understanding the environmental fate of pesticides and their effects on non-target organisms.

Compound Synthesis Route Yield
Teflubenzuron-D3Derived from this compoundNot specified

Synthetic Organic Chemistry

In synthetic organic chemistry, 2,6-difluorobenzoic acid derivatives are employed as building blocks for creating more complex molecules. The presence of fluorine atoms can significantly influence the reactivity and stability of organic compounds.

Example: Fluorinated Metal-Organic Frameworks

Research has demonstrated that incorporating 2,6-difluorobenzoic acid into metal-organic frameworks (MOFs) can enhance their structural integrity and functional properties. These MOFs have potential applications in gas storage, catalysis, and drug delivery systems.

MOF Composition Fluorinated Modulator Properties
Gd-MOF2,6-Difluorobenzoic acidEnhanced stability
Tb-MOF2,6-Difluorobenzoic acidImproved luminescence

Environmental Studies

The degradation products of 2,6-difluorobenzoic acid, particularly in relation to its use as a pesticide, have implications for environmental monitoring and safety assessments. Understanding its metabolic fate in organisms helps evaluate the ecological impact of fluorinated compounds.

Case Study: Metabolic Fate Analysis

A study on the metabolic fate of Teflubenzuron in rats highlighted how 2,6-difluorobenzoic acid acts as a significant degradation product. This research is essential for assessing the long-term effects of pesticide residues in ecosystems.

Study Focus Findings Implications
Metabolism in RatsIdentified key metabolites including difluorobenzoic acidRisk assessment for non-target species

Mechanism of Action

The mechanism of action of 2,6-difluorobenzoic-D3 acid involves its interaction with molecular targets and pathways. The deuterium atoms in the compound provide stability and resistance to metabolic degradation, allowing for prolonged activity and accurate tracing in various applications. The fluorine atoms enhance the compound’s reactivity and specificity in chemical reactions, making it a valuable tool in synthetic and analytical chemistry.

Comparison with Similar Compounds

Key Observations :

  • All deuterated isomers share identical molecular weights but differ in fluorine positioning, affecting polarity and chromatographic retention times.
  • This compound is notably more expensive than its isomers, likely due to higher demand in pharmaceutical analytics .
  • The 3,4-isomer is prioritized in metabolic studies due to its resemblance to endogenous aromatic acids .

Non-Deuterated Difluorobenzoic Acid Derivatives

Non-deuterated analogs are widely used in industrial applications but lack isotopic labeling for advanced analytical workflows:

Compound Name CAS RN Molecular Weight (g/mol) pKa Boiling Point (°C) Applications
2,6-Difluorobenzoic acid 385-00-2 158.10 ~1.5 315.9 (predicted) Precursor for herbicides and dyes
3-Amino-2,6-difluorobenzoic acid 83141-11-1 173.12 1.48 N/A Pharmaceutical intermediates
3,4-Difluorobenzoic acid 455-86-7 158.10 ~2.1 N/A Polymer additive; agrochemicals

Key Observations :

  • The 3-amino-2,6-difluorobenzoic acid variant introduces an amino group, lowering its pKa (1.48 vs. ~1.5 for non-amino derivatives) and enhancing reactivity in peptide coupling reactions .
  • Non-deuterated 2,6-difluorobenzoic acid is cost-effective for bulk synthesis (e.g., herbicides) but unsuitable for isotope dilution mass spectrometry .

Functional Group Variants

Other 2,6-difluorobenzoic acid derivatives with modified functional groups include:

  • 2,6-Difluorobenzoyl chloride (CAS: 385-30-4): Used in acylations for agrochemical production .
  • 2,6-Difluorobenzonitrile (CAS: 1895-39-2): Intermediate in fluorinated polymer synthesis .

These derivatives highlight the versatility of the 2,6-difluoroaromatic core but lack the isotopic labeling required for advanced pharmacokinetic studies.

Research and Industrial Implications

  • Analytical Chemistry : The deuterium in this compound minimizes matrix effects in LC-MS, improving quantification accuracy for trace analytes .
  • Drug Development : Deuterated analogs exhibit prolonged metabolic half-lives, making them valuable in optimizing drug candidates .
  • Cost-Benefit Analysis: While this compound is costly, its precision in analytics justifies its use over non-deuterated isomers in regulated environments .

Q & A

Basic: What are the key physicochemical properties of 2,6-difluorobenzoic-d3 acid, and how do they influence its stability in analytical applications?

Answer:
The molecular formula is C₇H₄F₂O₂ (molecular weight: 161.12 g/mol) with 98 atom% deuterium incorporation . Its stability is critical for analytical reproducibility. Storage at 0–6°C is recommended to prevent degradation, particularly for isotopic integrity . The compound’s low solubility in water but solubility in polar organic solvents (e.g., ethanol, acetone) necessitates careful solvent selection for chromatography or mass spectrometry workflows .

Basic: How is this compound synthesized, and what quality control steps ensure isotopic purity?

Answer:
Synthesis typically involves acid-catalyzed H/D exchange using deuterated reagents (e.g., D₂O or deuterated acids) on the non-deuterated precursor. Post-synthesis, nuclear magnetic resonance (NMR) and isotope ratio mass spectrometry (IRMS) are used to verify ≥98% deuterium incorporation at specific positions . High-performance liquid chromatography (HPLC) with UV detection ensures the absence of non-deuterated contaminants .

Basic: What analytical techniques are most effective for quantifying this compound in complex matrices?

Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity in detecting deuterated analogs. For example, using a C18 column with a mobile phase of methanol:water (70:30) and monitoring the m/z 161→117 transition minimizes interference . Internal calibration with isotopically labeled standards improves accuracy in environmental or biological samples .

Advanced: How can researchers resolve discrepancies in isotopic purity measurements between NMR and mass spectrometry?

Answer:
Discrepancies often arise from partial deuteration or solvent exchange artifacts . To resolve this:

  • Use ²H-NMR to confirm deuterium placement (e.g., aromatic vs. carboxylic acid positions) .
  • Employ electrospray ionization (ESI)-MS in negative-ion mode to avoid in-source fragmentation, ensuring accurate isotopic distribution analysis .
  • Cross-validate with elemental analysis for total deuterium content .

Advanced: What experimental design considerations optimize deuterium incorporation during synthesis?

Answer:

  • Reaction temperature : Elevated temperatures (e.g., 80–100°C) enhance H/D exchange kinetics but risk decomposition.
  • Catalyst selection : Acidic resins (e.g., Nafion) improve deuteration efficiency vs. liquid acids, reducing side reactions .
  • Deuterium source purity : Use ≥99.9% D₂O to minimize proton contamination. Post-reaction, lyophilization removes residual deuterated solvents without isotopic dilution .

Advanced: How does this compound degrade under varying storage conditions, and what stabilizers are effective?

Answer:
Deuterated analogs are prone to hydrolytic deuteration loss in humid environments. Accelerated stability studies show:

  • Degradation at 25°C : ≤1% loss over 6 months when stored in argon-purged, sealed vials .
  • Light exposure : UV/Vis spectra indicate photodegradation; amber glass vials reduce decomposition by 40% .
    Stabilizers like deuterated glycerol (5% v/v) in lyophilized formulations enhance shelf life .

Advanced: What role does this compound play in pesticide residue analysis, and how is method validation performed?

Answer:
As an internal standard , it corrects matrix effects in LC-MS/MS quantification of fluorinated pesticides. Validation follows ICH Q2(R1) guidelines :

  • Linearity : R² ≥0.99 over 0.1–100 ng/mL .
  • Recovery : 85–115% in spiked agricultural samples (e.g., soil, plant tissues) .
  • Precision : ≤15% RSD for intra-/inter-day replicates .

Advanced: How do structural analogs (e.g., 2,5-difluorobenzoic-d3 acid) interfere with assays targeting this compound?

Answer:
Co-elution of analogs can skew quantification. Mitigation strategies include:

  • Chromatographic separation : Adjust gradient elution (e.g., 0.1% formic acid in acetonitrile) to resolve retention time differences ≥0.5 min .
  • High-resolution MS : Use Orbitrap-MS (resolving power ≥60,000) to distinguish m/z 161.12 (2,6-isomer) from m/z 161.10 (2,5-isomer) .

Advanced: What computational methods predict the isotopic effects of this compound in metabolic studies?

Answer:
Density functional theory (DFT) models (e.g., B3LYP/6-31G*) calculate deuterium’s kinetic isotope effect (KIE) on metabolic pathways. For example:

  • C-D bond cleavage : Predicts ~7% slower metabolism vs. non-deuterated analogs .
  • Solvent isotope effects : MD simulations assess deuterium exchange in aqueous environments, informing in vivo stability .

Advanced: How do researchers address batch-to-batch variability in deuterated standards?

Answer:

  • Quality control (QC) protocols : Require ≥98% isotopic purity via LC-HRMS and ≤2% relative standard deviation in response factors .
  • Certified reference materials (CRMs) : Cross-check against NIST-traceable standards to validate synthetic batches .

Methodological Notes

  • Instrumentation : LC-MS/MS (Agilent 6495), NMR (Bruker 600 MHz) .
  • Data interpretation : Use software like Skyline for MS data and MestReNova for NMR analysis .
  • Ethical sourcing : Avoid commercial suppliers like benchchem.com ; prioritize vendors with ACS compliance (e.g., CDN Isotopes) .

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